5-Amino-2-(1-methylethyl)-1-[((E)-2-methylpropylidene)amino]-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile
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Overview
Description
5-AMINO-1-[(E)-(2-METHYLPROPYLIDENE)AMINO]-2-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRROLE-3,3,4-TRICARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-[(E)-(2-METHYLPROPYLIDENE)AMINO]-2-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRROLE-3,3,4-TRICARBONITRILE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a suitable amine and aldehyde, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-1-[(E)-(2-METHYLPROPYLIDENE)AMINO]-2-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRROLE-3,3,4-TRICARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation might yield nitrile oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
5-AMINO-1-[(E)-(2-METHYLPROPYLIDENE)AMINO]-2-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRROLE-3,3,4-TRICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-AMINO-1-[(E)-(2-METHYLPROPYLIDENE)AMINO]-2-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRROLE-3,3,4-TRICARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can trigger various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
5-AMINO-1-[(E)-(2-METHYLPROPYLIDENE)AMINO]-2-(PROPAN-2-YL)-1H-PYRROLE-3,3,4-TRICARBONITRILE: A closely related compound with slight structural differences.
5-AMINO-1-[(E)-(2-METHYLPROPYLIDENE)AMINO]-2-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRROLE-3,3,4-DICARBONITRILE: Another similar compound with variations in the nitrile groups.
Uniqueness
The uniqueness of 5-AMINO-1-[(E)-(2-METHYLPROPYLIDENE)AMINO]-2-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRROLE-3,3,4-TRICARBONITRILE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H18N6 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
5-amino-1-[(E)-2-methylpropylideneamino]-2-propan-2-yl-2H-pyrrole-3,3,4-tricarbonitrile |
InChI |
InChI=1S/C14H18N6/c1-9(2)6-19-20-12(10(3)4)14(7-16,8-17)11(5-15)13(20)18/h6,9-10,12H,18H2,1-4H3/b19-6+ |
InChI Key |
YXZRGFPAXFFSPR-KPSZGOFPSA-N |
Isomeric SMILES |
CC(C)/C=N/N1C(C(C(=C1N)C#N)(C#N)C#N)C(C)C |
Canonical SMILES |
CC(C)C=NN1C(C(C(=C1N)C#N)(C#N)C#N)C(C)C |
Origin of Product |
United States |
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